Stereochemical Purity: (Z)-Isomer as the Biologically Relevant Configuration
X-ray crystallographic analysis of a representative indole-acrylonitrile derivative (compound 2l) confirmed that the acrylonitrile double bond adopts the Z-configuration [1]. This stereochemistry is not arbitrary; it defines the three-dimensional presentation of the nitrile and indole groups, which is critical for target engagement in kinase inhibitor pharmacophores [2]. The commercial availability of the (Z)-isomer as a discrete, well-characterized entity (CAS 1350543-67-7) provides a distinct advantage over the (E)-isomer (CAS 1316695-32-5), which represents a different spatial arrangement with separate chemical and biological properties .
| Evidence Dimension | Stereochemical configuration of the acrylonitrile double bond |
|---|---|
| Target Compound Data | (Z)-configuration |
| Comparator Or Baseline | (E)-configuration (CAS 1316695-32-5) |
| Quantified Difference | N/A - This is a qualitative, structural difference. |
| Conditions | X-ray crystallography of 2-(1H-indol-2-yl)-3-acrylonitrile derivative 2l |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable for reproducing published biological results and ensuring the intended molecular interactions in target binding assays.
- [1] Kornicka, A., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Pharmaceuticals, 16(7), 918. View Source
- [2] Meder, L., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences, 24(1), 854. View Source
